4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride
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Overview
Description
4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of indanone, characterized by the presence of an amino group at the 4-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is commercially available or can be synthesized from indene.
Amination: The indanone undergoes an amination reaction, where an amino group is introduced at the 4-position. This can be achieved using reagents such as ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1h-inden-1-one: A closely related compound without the amino group.
4-Amino-1-indanone: Another similar compound with an amino group at a different position.
Uniqueness
4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride is unique due to the specific positioning of the amino group and its hydrochloride salt form, which can influence its reactivity and solubility. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous.
Biological Activity
4-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10ClN
- Molecular Weight : 171.63 g/mol
This compound features an indene core structure, which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that derivatives of 4-amino-2,3-dihydro-1H-inden-1-one exhibit notable antitumor activity. For instance, certain analogs have been shown to inhibit the c-Myc-Max protein-protein interaction, crucial for tumor cell proliferation. In a study assessing the inhibition of this interaction, several derivatives demonstrated IC50 values below 50 µM, with the most potent compound showing an IC50 of 5.6 µM (Table 1) .
Compound | IC50 (µM) |
---|---|
4aa | 20.2 ± 1.3 |
4da | 11.6 ± 2.3 |
21 | 5.6 ± 0.7 |
These findings suggest that modifications to the indene structure can enhance biological activity against cancer cells.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which has implications for treating neurodegenerative diseases like Alzheimer's. A study on related compounds indicated significant inhibition of acetylcholinesterase activity, suggesting that derivatives of 4-amino-2,3-dihydro-1H-inden-1-one may also possess similar properties .
The biological activity of this compound is largely attributed to its ability to disrupt key protein interactions and inhibit enzymatic activity:
- Disruption of Protein Interactions : The compound effectively disrupts the c-Myc-Max/DNA complex formation, which is vital for tumor growth.
- Enzyme Inhibition : It acts as a competitive inhibitor for acetylcholinesterase, thus increasing acetylcholine levels in synaptic clefts and enhancing cholinergic transmission.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Study on Tumor Cell Lines : A series of derivatives were tested against multiple tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : In vitro assays demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage.
Properties
IUPAC Name |
4-amino-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYYGVSIZZRIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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